molecular formula C13H11NO2 B15364218 6-Amino-biphenyl-3-carboxylic acid

6-Amino-biphenyl-3-carboxylic acid

Cat. No.: B15364218
M. Wt: 213.23 g/mol
InChI Key: CYFVSUQXQFSOAE-UHFFFAOYSA-N
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Description

6-Amino-biphenyl-3-carboxylic acid is an organic compound characterized by the presence of an amino group (-NH2) attached to the biphenyl structure and a carboxylic acid group (-COOH) at the 3-position of the biphenyl ring

Synthetic Routes and Reaction Conditions:

  • Biphenyl Derivative Synthesis: The synthesis of this compound typically starts with biphenyl derivatives. The amino group can be introduced through nitration followed by reduction.

  • Carboxylation: The carboxylic acid group can be introduced through various carboxylation methods, such as the Kolbe-Schmitt reaction.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production often involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts.

  • Purification: The compound is purified using techniques such as recrystallization or column chromatography to remove impurities.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the amino group to a nitro group (-NO2).

  • Reduction: Reduction reactions can convert the nitro group back to an amino group.

  • Substitution: Substitution reactions can replace the hydrogen atoms on the biphenyl ring with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Common reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide).

Major Products Formed:

  • Oxidation Products: Nitro derivatives of biphenyl.

  • Reduction Products: Amino derivatives of biphenyl.

  • Substitution Products: Halogenated or alkylated biphenyl derivatives.

Scientific Research Applications

6-Amino-biphenyl-3-carboxylic acid has various applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 6-amino-biphenyl-3-carboxylic acid exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • Biphenyl-3-carboxylic acid: Similar structure but lacks the amino group.

  • 3-Pyridinecarboxylic acid, 6-amino-: Similar amino group placement but different core structure.

This compound's unique properties and versatility make it a valuable tool in various scientific and industrial fields. Its applications range from basic research to practical uses in drug development and chemical manufacturing.

Would you like more detailed information on any specific aspect of this compound?

Properties

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

4-amino-3-phenylbenzoic acid

InChI

InChI=1S/C13H11NO2/c14-12-7-6-10(13(15)16)8-11(12)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16)

InChI Key

CYFVSUQXQFSOAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)N

Origin of Product

United States

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